molecular formula C11H18N2O B8731680 2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)Cyclopentanol

2,2-dimethyl-1-(1-methyl-1H-pyrazol-5-yl)Cyclopentanol

Cat. No. B8731680
M. Wt: 194.27 g/mol
InChI Key: FBTKUDNAFVTLGK-UHFFFAOYSA-N
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Patent
US08889741B2

Procedure details

The reaction and aftertreatment were conducted in the same manner as in Example 8a by using pyrazole (3.70 g, 45.1 mmol), n-butyl lithium (2.69 M solution in hexane; 17 mL, 45.7 mmol), 2,2-dimethylcyclopentanone (5.00 g, 44.6 mmol) and THF (100 mL), to yield the title compound (630 mg, 7.3%) as a colorless solid.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
7.3%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[CH2:6]([Li])CCC.[CH3:11][C:12]1([CH3:18])[CH2:16][CH2:15][CH2:14][C:13]1=[O:17]>C1COCC1>[CH3:11][C:12]1([CH3:18])[CH2:16][CH2:15][CH2:14][C:13]1([C:3]1[N:2]([CH3:6])[N:1]=[CH:5][CH:4]=1)[OH:17]

Inputs

Step One
Name
Quantity
3.7 g
Type
reactant
Smiles
N1N=CC=C1
Step Two
Name
Quantity
17 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
CC1(C(CCC1)=O)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction and aftertreatment

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CCC1)(O)C1=CC=NN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 7.3%
YIELD: CALCULATEDPERCENTYIELD 7.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.